Methylenediarsonic acid

Descripción

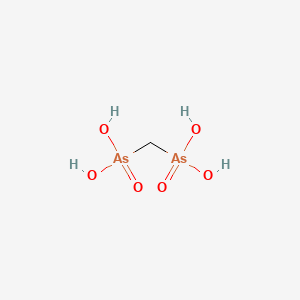

Methylenediarsonic acid (HO₂AsCH₂AsO₃H₂) is an organoarsenic compound characterized by two arsenic atoms linked via a methylene (-CH₂-) group. This structure distinguishes it from other arsenic-containing compounds, as the methylene bridge facilitates unique chemical interactions and reactivity.

Propiedades

Número CAS |

24073-66-3 |

|---|---|

Fórmula molecular |

CH6As2O6 |

Peso molecular |

263.9 g/mol |

Nombre IUPAC |

arsonomethylarsonic acid |

InChI |

InChI=1S/CH6As2O6/c4-2(5,6)1-3(7,8)9/h1H2,(H2,4,5,6)(H2,7,8,9) |

Clave InChI |

GLAQLYJZMPCOFF-UHFFFAOYSA-N |

SMILES |

C([As](=O)(O)O)[As](=O)(O)O |

SMILES canónico |

C([As](=O)(O)O)[As](=O)(O)O |

Otros números CAS |

24073-66-3 |

Sinónimos |

methylenediarsonic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chemical Structures and Key Properties

The table below summarizes structural and functional differences between methylenediarsonic acid and related compounds:

Toxicity and Environmental Impact

- This compound: Limited ecotoxicity data, but arsenic-containing compounds generally pose chronic risks.

- Dimethylarsinic Acid (DMA) :

- Arsanilic Acid : Banned in many regions due to arsenic bioaccumulation in livestock and environmental contamination .

- Disodium Methylarsonate (DSMA): Regulated as a carcinogen; requires wet digestion for arsenic quantification .

Research Limitations and Contradictions

- Data Gaps : Direct studies on this compound are absent in the provided evidence; inferences rely on structural analogs.

- Contradictions: While DMA is classified as highly toxic to aquatic life, arsenobetaine is non-toxic despite containing arsenic . This highlights the critical role of chemical speciation in toxicity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methylenediarsonic acid, and how can purity be rigorously assessed?

- Methodological Answer : Synthesis typically involves arsenic acid and formaldehyde under acidic conditions. Key steps include stoichiometric control (e.g., molar ratios) and pH monitoring to minimize byproducts like monomethylarsonic acid . Purity assessment requires hyphenated techniques such as HPLC-ICP-MS to quantify arsenic species, complemented by NMR (e.g., H and C) for structural confirmation. Purity thresholds (>95%) should align with IUPAC guidelines for arsenic-containing compounds.

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Ion chromatography coupled with mass spectrometry (IC-MS) is preferred for aqueous samples due to low detection limits (0.1–1 µg/L). For solid matrices (e.g., soil), sequential extraction followed by ICP-OES ensures speciation accuracy. Validate methods using certified reference materials (e.g., NIST SRM 1640a) and spike-recovery tests (85–115% acceptable range) .

Q. How can researchers systematically identify gaps in existing literature on this compound’s environmental fate?

- Methodological Answer : Conduct a scoping review using PRISMA-ScR guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).

- Use databases like SciFinder and Web of Science with keywords: "this compound," "arsenic speciation," "environmental persistence."

- Map trends (e.g., predominance of toxicity studies over degradation kinetics) and flag understudied areas (e.g., soil-plant transfer mechanisms) .

Advanced Research Questions

Q. How should experimental designs be optimized to investigate this compound’s redox behavior in anaerobic systems?

- Methodological Answer :

- Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Design : Use controlled batch reactors with Eh/pH monitoring. Include abiotic controls (e.g., sterilized sediments) to distinguish microbial vs. chemical reduction.

- Analytics : Employ XANES to track arsenic oxidation states and LC-TOF-MS for intermediate detection .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Meta-analysis : Pool data from heterogeneous studies (e.g., differing exposure durations, model organisms) using random-effects models.

- Sensitivity Testing : Replicate high-discrepancy experiments under standardized conditions (e.g., OECD Test Guideline 203 for aquatic toxicity).

- Bias Assessment : Apply ROBINS-I tool to evaluate confounding factors (e.g., coexisting pollutants) .

Q. How can interdisciplinary approaches improve understanding of this compound’s interactions with soil organic matter?

- Methodological Answer :

- Collaborative Workflow :

Geochemical Modeling : Use PHREEQC to predict binding constants with humic acids.

Spectroscopy : Synchrotron-based EXAFS for molecular-scale adsorption studies.

Microbial Analysis : 16S rRNA sequencing to identify taxa involved in methylation/demethylation .

Data Management and Reproducibility

Q. What metadata standards ensure long-term usability of this compound research data?

- Methodological Answer : Adopt discipline-specific schemas (e.g., ISA-TAB for environmental chemistry):

- Essential Metadata : Synthesis conditions (pH, temperature), analytical instrument parameters (e.g., column type for HPLC), and QA/QC protocols.

- FAIR Compliance : Assign persistent identifiers (DOIs) via repositories like Zenodo .

Table 1 : Comparison of Analytical Techniques for this compound Characterization

| Technique | Detection Limit (As) | Matrix Applicability | Key Limitations |

|---|---|---|---|

| HPLC-ICP-MS | 0.1 µg/L | Aqueous | High cost, matrix interference |

| XANES | 50 mg/kg | Solid | Requires synchrotron access |

| Ion Chromatography | 1 µg/L | Soil leachates | Limited speciation resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.